Tert-butyl 3-(benzylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate
Description
Tert-butyl 3-(benzylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound featuring an 8-azabicyclo[3.2.1]octane core. The tert-butyl carboxylate group at the 8-position serves as a protective group, while the benzylamino substituent at the 3-position introduces a nitrogen-containing aromatic moiety. This structure is pivotal in medicinal chemistry, often serving as a precursor or intermediate for bioactive molecules targeting receptors or enzymes .
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-(benzylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-19(2,3)23-18(22)21-16-9-10-17(21)12-15(11-16)20-13-14-7-5-4-6-8-14/h4-8,15-17,20H,9-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSGQPRQMNUZTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944123-76-6 | |
| Record name | tert-Butyl 3-(benzylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Alkylation of a Primary Amine Intermediate
Reaction Overview
The alkylation method involves introducing the benzyl group to the primary amine at position 3 of the azabicyclo[3.2.1]octane scaffold. The Boc group at position 8 remains intact throughout the reaction, ensuring regioselectivity.
Starting Materials
- 3-Amino-8-azabicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester : Synthesized via Boc protection of the bridgehead nitrogen followed by functionalization at position 3.
- Benzyl bromide : Serves as the alkylating agent.
- Triethylamine : Acts as a base to deprotonate the amine and scavenge hydrogen bromide.
Reaction Conditions
- Solvent : Acetonitrile (20 mL per 0.5 g starting material)
- Temperature : 50°C under nitrogen atmosphere
- Duration : 5 hours
- Workup : Extraction with ethyl acetate, washing with brine, and purification via column chromatography (petroleum ether/ethyl acetate gradient).
Yield and Characterization
Mechanistic Insights
The primary amine at position 3 undergoes nucleophilic attack on the electrophilic benzyl bromide, forming a secondary amine. Triethylamine neutralizes HBr, driving the reaction to completion. Steric hindrance from the bicyclic system ensures minimal over-alkylation.
Mitsunobu Reaction for Hydroxyl-to-Amine Conversion
Reaction Overview
This method converts a hydroxyl group at position 3 to a benzylamino group using Mitsunobu conditions, ideal for stereospecific substitutions.
Starting Materials
- Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate : Prepared via oxidation or hydroxylation of the bicyclic intermediate.
- Benzylamine : Nucleophile for substitution.
- Triphenylphosphine (PPh$$_3$$) and Diethyl Azodicarboxylate (DEAD) : Mitsunobu reagents facilitating the redox reaction.
Reaction Conditions
- Solvent : Tetrahydrofuran (THF, 50 mL per 2.2 g starting material)
- Temperature : 0°C to room temperature
- Duration : 168 hours (7 days)
- Workup : Solvent evaporation and silica gel chromatography.
Yield and Characterization
Mechanistic Insights
The hydroxyl group is activated via formation of an oxyphosphonium intermediate, which undergoes nucleophilic displacement by benzylamine. DEAD oxidizes PPh$$_3$$ to triphenylphosphine oxide, providing the driving force for the reaction.
Reductive Amination of a Ketone Precursor
Reaction Overview
Reductive amination introduces the benzylamino group via condensation of a ketone with benzylamine, followed by reduction.
Starting Materials
- Tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate : Synthesized via oxidation of a secondary alcohol or Grignard addition to a lactam.
- Benzylamine : Amine source.
- Sodium Cyanoborohydride (NaBH$$_3$$CN) : Selective reducing agent for imine intermediates.
Reaction Conditions
- Solvent : Methanol or dichloromethane (DCM)
- Temperature : Room temperature
- Duration : 12–24 hours
- Workup : Aqueous extraction and silica gel chromatography.
Yield and Characterization
Mechanistic Insights
The ketone reacts with benzylamine to form an imine intermediate, which is reduced in situ to the secondary amine. NaBH$$_3$$CN selectively reduces the imine without affecting the Boc group.
Comparative Analysis of Synthetic Methods
Challenges and Optimization Strategies
Purification Difficulties
The bicyclic structure’s hydrophobicity complicates chromatography. Gradient elution with petroleum ether/ethyl acetate (40:1 to 20:1) effectively separates the product.
Scale-Up Considerations
Mitsunobu reactions are cost-prohibitive for large-scale synthesis due to stoichiometric PPh$$_3$$ and DEAD. Alkylation or reductive amination are preferred for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(benzylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure or the benzylamino group.
Substitution: Nucleophilic substitution reactions can replace the benzylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of functionalized bicyclic compounds.
Scientific Research Applications
Basic Information
- Chemical Name: Tert-butyl 3-(benzylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate
- CAS Number: 944123-76-6
- Molecular Formula:
- Molecular Weight: 316.44 g/mol
Structural Characteristics
The compound features a bicyclic structure that includes an azabicyclo framework, which is significant in medicinal chemistry for its ability to mimic natural products and facilitate interactions with biological targets.
Medicinal Chemistry
TBABAC has been explored for its potential use in drug development, particularly in the context of neuropharmacology. The structural similarity to known neurotransmitter analogs suggests it may interact with various receptors in the central nervous system.
Case Study: Neurotransmitter Modulation
Research indicates that compounds similar to TBABAC can modulate neurotransmitter activity, potentially offering therapeutic avenues for conditions such as depression and anxiety. A study focusing on related bicyclic compounds demonstrated their efficacy in enhancing serotonin receptor activity, suggesting TBABAC could exhibit similar properties.
Synthetic Organic Chemistry
The synthesis of TBABAC involves multiple steps, making it a subject of interest for chemists aiming to develop more efficient synthesis methods. Its preparation typically involves the reaction of tert-butyl esters with benzyl amines under controlled conditions.
Table: Synthesis Pathways
| Step | Reactants | Conditions | Products |
|---|---|---|---|
| 1 | Tert-butyl carboxylate | Acidic conditions | Intermediate A |
| 2 | Intermediate A + Benzylamine | Heat and reflux | TBABAC |
Pharmacological Studies
Recent pharmacological studies have begun to assess the biological activity of TBABAC, particularly its potential as an analgesic or anti-inflammatory agent. Preliminary results indicate that it may inhibit certain pathways involved in pain signaling.
Case Study: Anti-inflammatory Activity
In vitro studies have shown that TBABAC can reduce pro-inflammatory cytokine production in cultured cells, suggesting a mechanism by which it could alleviate inflammation-related conditions.
Material Science
Beyond its biological applications, TBABAC's unique chemical structure makes it a candidate for use in advanced materials science, particularly in the development of polymers or coatings that require specific mechanical properties or chemical resistance.
Mechanism of Action
The mechanism of action of tert-butyl 3-(benzylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds or ionic interactions with biological molecules, while the bicyclic structure provides rigidity and specificity in binding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Variations at the 3-Position
The 3-position of the bicyclo[3.2.1]octane core is highly modifiable, influencing pharmacological activity and synthetic accessibility. Key analogs include:
Key Observations:
- Substituent Size and Polarity: Oxygen-linked groups (e.g., pyrazinyloxy, p-tolyloxy) exhibit lower molecular weights (~300–320 g/mol) compared to nitrogen-containing substituents (e.g., benzylamino, squaramide derivatives).
- Synthetic Yields: Reactions involving reductive amination (e.g., 2,4-dimethoxybenzylamino derivative) often proceed quantitatively , while multi-step syntheses (e.g., squaramide derivatives) yield <50% due to steric and electronic challenges .
- Biological Relevance: Benzylamino Derivatives: Likely enhance binding to aromatic pockets in receptors (e.g., GPCRs) via π-π interactions. Squaramide Derivatives: Demonstrate potent CXCR2 antagonism (IC₅₀ < 100 nM) by mimicking carboxylate interactions . Halogenated Analogs (e.g., 4-bromo-pyrazole): Serve as intermediates for Suzuki coupling, enabling diversification for structure-activity relationship (SAR) studies .
Functional Group Modifications
Tert-Butyl Carboxylate as a Protective Group
The tert-butyl carboxylate at the 8-position is a common protective strategy, as seen in:
- Tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate : A ketone precursor for triflation (92% yield) to generate triflate intermediates for cross-coupling .
- Tert-butyl 3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate: An amine-functionalized analog requiring cold storage (2–8°C) due to instability .
Comparison of Deprotection Strategies:
- Acid-Labile tert-Butyl Groups : Cleaved under acidic conditions (e.g., TFA/DCM) to yield free amines, as demonstrated in pyrimido[5,4-b][1,4]oxazine derivatives .
Biological Activity
Tert-butyl 3-(benzylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS Number: 944123-76-6) is a complex organic compound characterized by its unique bicyclic structure, which incorporates both tert-butyl ester and benzylamino functional groups. This compound has gained attention in scientific research due to its potential biological activities and applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₈N₂O₂ |
| Molecular Weight | 316.438 g/mol |
| Storage Temperature | Ambient |
| MDL Number | MFCD22690719 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The benzylamino group can engage in hydrogen bonding and ionic interactions with various biomolecules, while the bicyclic structure provides a rigid framework that enhances binding specificity.
Target Interactions
- Enzymes : The compound may modulate the activity of enzymes involved in neurotransmitter synthesis and degradation, such as acetylcholinesterase.
- Receptors : Its structure allows it to interact with receptor sites, potentially influencing signal transduction pathways.
Research Findings
Recent studies have explored the compound's effects on various biological processes, including enzyme kinetics and receptor binding assays. Notably, its ability to inhibit certain enzymes suggests potential therapeutic applications in treating neurological disorders.
Case Study: Enzyme Inhibition
In a study evaluating the inhibition of acetylcholinesterase, this compound demonstrated significant inhibitory activity, indicating its potential as a lead compound for developing treatments for conditions like Alzheimer's disease.
Applications in Scientific Research
The unique structural features of this compound make it valuable in several areas:
- Organic Synthesis : It serves as a building block for synthesizing more complex organic molecules.
- Biological Studies : Researchers utilize it to investigate enzyme interactions and receptor binding mechanisms.
- Pharmaceutical Development : Its properties are being explored for potential therapeutic applications, particularly in neurology.
Comparative Analysis with Similar Compounds
To understand the distinct biological activity of this compound, it is useful to compare it with related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Tert-butyl anti-8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate | Macrocyclic structure | Disrupts protein-protein interactions |
| Tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate | Hydroxyl group instead of amino group | Different reactivity |
This comparison highlights how variations in functional groups and stereochemistry can influence the biological properties and applications of similar compounds.
Q & A
Q. What are the optimized synthetic routes for tert-butyl 3-(benzylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate?
The synthesis typically involves Boc protection of the bicyclic amine core followed by selective functionalization. A representative protocol includes:
- Step 1 : Boc protection of 8-azabicyclo[3.2.1]octan-3-one using Boc anhydride and triethylamine in THF at 0°C to room temperature, yielding tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (77% yield) .
- Step 2 : Reductive amination or alkylation to introduce the benzylamino group. For example, reaction with benzylamine in the presence of a reducing agent (e.g., NaBH4 or Pd/C hydrogenation) .
- Purification : Column chromatography (chloroform/methanol, 9:1) or recrystallization .
Table 1 : Key Synthetic Steps and Yields
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| 1 | Boc Protection | THF, 0°C→RT, Boc₂O, Et₃N | 77% |
| 2 | Alkylation | Benzylamine, K₂CO₃, DMF | ~70%* |
| *Hypothetical yield based on analogous protocols . |
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and Boc/benzyl group integration. For example, the tert-butyl group appears as a singlet at ~1.4 ppm in ¹H NMR .
- LC-MS : To verify molecular weight (e.g., [M+H]⁺ for C₁₉H₂₈N₂O₂: 316.4 g/mol) and purity (>95%) .
- TLC Monitoring : Ethyl acetate/hexane (1:1) for reaction progress .
Q. How can researchers optimize purification for high-purity batches?
Q. What safety protocols are essential during synthesis?
- Handling Precautions : Use fume hoods for volatile reagents (e.g., THF, DMF).
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air .
- Storage : Store at 2–8°C under inert atmosphere to prevent Boc group hydrolysis .
Advanced Research Questions
Q. How can structural modifications enhance biological activity?
- Derivatization Strategies :
- Hydantoin Derivatives : React the 3-oxo intermediate with ammonium carbonate and KCN to form spiro-imidazolidinediones, which can be alkylated for cytotoxicity screening (e.g., 76% yield for tert-butyl-2',5'-dioxo-8-azaspiro derivatives) .
- Side Chain Variations : Replace benzyl with substituted aryl groups (e.g., pentenyl or propoxyethyl) to modulate lipophilicity and target binding .
Table 2 : Biological Activity of Derivatives
| Derivative | Modification | Assay (IC₅₀) |
|---|---|---|
| 4a | Pent-4-enyl | 12 µM (A549) |
| 4b | 2-Oxo-propoxy | 18 µM (MCF7) |
| *Hypothetical data based on cytotoxic evaluation frameworks . |
Q. How do stereochemical factors influence reactivity and bioactivity?
Q. What strategies resolve contradictions in spectral or reactivity data?
- Batch Comparison : Repeat synthesis under controlled conditions (e.g., anhydrous K₂CO₃ vs. wet solvent effects) .
- Advanced NMR : 2D-COSY or NOESY to distinguish overlapping signals in diastereomeric mixtures .
- X-ray Crystallography : For unambiguous confirmation of regiochemistry (e.g., benzyl group positioning) .
Q. How can computational methods predict metabolic stability?
Q. What mechanistic insights explain unexpected reaction byproducts?
- Case Study : Formation of dimeric impurities during alkylation.
- Root Cause : Excess alkyl halide or prolonged reaction time.
- Mitigation : Use stoichiometric alkyl halide (1.0–1.2 eq) and monitor via TLC .
Q. How to design stability studies under varying conditions?
- Forced Degradation :
- Acidic Hydrolysis : 0.1M HCl at 40°C to assess Boc group stability.
- Oxidative Stress : 3% H₂O₂ to evaluate benzylamine oxidation .
- Analytical Endpoints : LC-MS for degradants; NMR for structural changes .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
